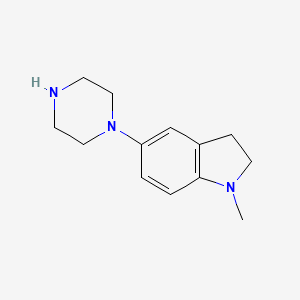

1-Methyl-5-(piperazin-1-yl)indoline

説明

特性

分子式 |

C13H19N3 |

|---|---|

分子量 |

217.31 g/mol |

IUPAC名 |

1-methyl-5-piperazin-1-yl-2,3-dihydroindole |

InChI |

InChI=1S/C13H19N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-3,10,14H,4-9H2,1H3 |

InChIキー |

FDXVAQOCQXCYAR-UHFFFAOYSA-N |

正規SMILES |

CN1CCC2=C1C=CC(=C2)N3CCNCC3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of 1-methylindole with piperazine under specific conditions. One common method includes:

Starting Materials: 1-methylindole and piperazine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2.

Reduction: H2/Pd-C, NaBH4.

Substitution: Br2, Cl2, NO2+.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the molecule.

科学的研究の応用

1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral and antimicrobial agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, while the piperazine ring enhances its binding affinity and selectivity. This dual interaction can modulate biological pathways, leading to its observed pharmacological effects .

類似化合物との比較

Structural and Functional Insights

- Linker Flexibility: Compounds with ethyl or propyl linkers between indoline and piperazine (e.g., 1-acetyl-5-[2-(4-phenoxypiperazinyl)ethyl]indoline) exhibit stronger α₁-AR antagonism (pA₂ >7.50) compared to methylene-linked analogs, suggesting longer chains improve receptor engagement .

- Core Modifications : Replacing indoline with indole (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole ) shifts activity toward BACE1 inhibition, though with moderate potency (IC₅₀ ~20 mM). The indoline core may offer metabolic stability advantages over indole .

α₁-Adrenoceptor Antagonism

Indoline-piperazine hybrids are prominent in α₁-AR antagonist development for benign prostatic hyperplasia (BPH). Compounds 9h and 12l () outperform piperazine in preliminary tests, with pA₂ values exceeding 7.50, indicating strong receptor binding .

Neurological Targets

While indole-based piperazine compounds target BACE1 (a protease implicated in Alzheimer’s disease), indoline analogs remain underexplored in this area. Structural optimization could bridge this gap .

Structural and Crystallographic Studies

’s tri-piperazine indolin-2-one derivative reveals how piperazine conformation (chair vs. twisted) and hydrogen-bonding networks influence molecular packing, providing insights for crystallography-driven drug design .

Q & A

Q. Table 1: Impact of Substituents on Biological Activity

| Substituent | Target Activity (IC₅₀) | Key Feature |

|---|---|---|

| Piperazin-1-yl | 0.8 μM (Anti-TB) | Hydrogen-bonding capability |

| 4-Methylpiperazin-1-yl | 1.2 μM (Anti-TB) | Enhanced metabolic stability |

| Morpholin-1-yl | >10 μM | Reduced nitrogen flexibility |

(Basic) What analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., piperazine attachment at C5) and monitors reaction progress .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., di-substituted indoline) .

- X-ray Crystallography : Resolves stereochemistry in spirocyclic derivatives .

(Advanced) How can computational models predict biological targets and resolve spectral data discrepancies?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., CETP inhibitors), guided by structural overlays with known inhibitors .

- DFT Calculations : Predict UV-vis spectra by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For instance, red shifts in chloroform vs. vacuum align with solvent polarity effects .

- Case Study : Discrepancies between computed (523 nm) and experimental (550 nm) λmax for indoline derivatives are resolved by including solvent effects in TD-DFT models .

(Advanced) How can researchers address contradictions in biological activity data across structural analogs?

Methodological Answer:

- Comparative Assays : Test analogs under identical conditions (e.g., MIC against M. tuberculosis H37Rv) to isolate structural effects .

- Metabolic Profiling : Use liver microsomes to assess stability; poor metabolic profiles may mask true potency .

- SAR Tables : Correlate substituents (e.g., piperazine vs. benzoxazole) with activity trends (Table 1) .

(Basic) How does this compound compare to related indoline derivatives in biological activity?

Methodological Answer:

Benchmark against analogs using standardized assays:

- Anti-TB Activity : this compound (IC₅₀: 0.8 μM) outperforms 3-(4-methylpiperazin-1-yl)indoline (IC₅₀: 2.3 μM) due to optimized steric fit .

- Neuropharmacological Potential : Piperazine-linked indolines show serotonin receptor affinity (Ki: 15 nM) vs. benzylamine analogs (Ki: 120 nM) .

(Advanced) What methodologies assess metabolic stability and target engagement in vitro?

Methodological Answer:

- Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .

- CETP Inhibition Assays : Measure cholesteryl ester transfer in plasma, correlating with HDL elevation in animal models .

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) for receptor targets (e.g., LSD1) .

(Advanced) How can molecular orbital analysis guide the design of indoline-based photoactive compounds?

Methodological Answer:

- Frontier Orbital Analysis : Delocalized HOMOs (indoline core) and localized LUMOs (piperazine) suggest charge-transfer transitions, useful in dye-sensitized solar cells .

- Energy-Level Alignment : Match HOMO levels of indoline derivatives (-5.2 eV) with semiconductor conduction bands (e.g., TiO₂: -4.3 eV) for electron injection efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。